N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide
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Overview
Description
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide: is a synthetic organic compound that belongs to the class of amides. It features a naphthalene ring, a cyano group, and an oxane ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide typically involves multiple steps:
Formation of the Naphthalen-2-yloxy Group: This step involves the reaction of naphthalene with an appropriate halogenated compound to introduce the oxy group.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving an epoxide intermediate.
Amidation: The final step involves the reaction of the intermediate with a suitable amine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of This compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-3-(naphthalen-2-yloxy)propanamide
- N-(4-cyanobutyl)-3-(naphthalen-2-yloxy)propanamide
- N-(4-cyanocyclohexyl)-3-(naphthalen-2-yloxy)propanamide
Uniqueness
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide: is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-naphthalen-2-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c20-14-19(8-11-23-12-9-19)21-18(22)7-10-24-17-6-5-15-3-1-2-4-16(15)13-17/h1-6,13H,7-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUISPKYIYIXDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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